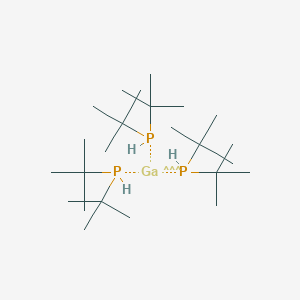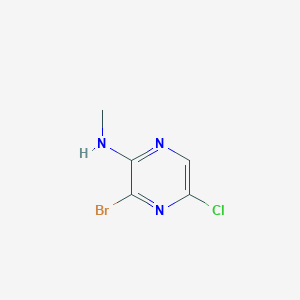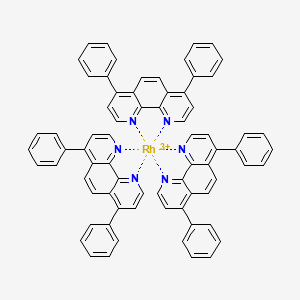
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) is a coordination complex that features rhodium as the central metal ion coordinated to three 4,7-diphenyl-1,10-phenanthroline ligands. This compound is known for its unique photophysical properties and is often used in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) typically involves the reaction of rhodium(III) chloride with 4,7-diphenyl-1,10-phenanthroline in a suitable solvent such as ethanol or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the rhodium center. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
While specific industrial production methods for Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent usage, and purification methods to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) can undergo various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where the rhodium center is further oxidized.
Reduction: It can also undergo reduction reactions, where the rhodium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where one or more of the 4,7-diphenyl-1,10-phenanthroline ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents like sodium borohydride for reduction reactions. Substitution reactions often require the presence of other ligands and may be facilitated by heating or the use of catalysts.
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state rhodium complexes, while reduction reactions may produce lower oxidation state rhodium complexes.
Aplicaciones Científicas De Investigación
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Employed in studies involving DNA interactions and as a probe for studying biological systems.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment due to its photophysical properties.
Industry: Utilized in the development of sensors and materials for optoelectronic applications.
Mecanismo De Acción
The mechanism by which Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) exerts its effects is primarily through its ability to participate in electron transfer processes. The compound can interact with various molecular targets, including DNA and proteins, through coordination and electrostatic interactions. These interactions can lead to changes in the structure and function of the target molecules, thereby exerting the desired effects.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4,7-diphenyl-1,10-phenanthroline)ruthenium(II) dichloride: A similar compound with ruthenium as the central metal ion, known for its use as an oxygen-sensitive fluorescent indicator.
Tris(4,7-diphenyl-1,10-phenanthroline)iridium(III): Another similar compound with iridium as the central metal ion, used in various photophysical studies.
Uniqueness
Tris(4,7-diphenyl-1,10-phenanthroline)rhodium(III) is unique due to its specific photophysical properties and its ability to participate in a wide range of chemical reactions. Its versatility in scientific research applications, particularly in the fields of chemistry, biology, and medicine, sets it apart from other similar compounds.
Propiedades
Fórmula molecular |
C72H48N6Rh+3 |
|---|---|
Peso molecular |
1100.1 g/mol |
Nombre IUPAC |
4,7-diphenyl-1,10-phenanthroline;rhodium(3+) |
InChI |
InChI=1S/3C24H16N2.Rh/c3*1-3-7-17(8-4-1)19-13-15-25-23-21(19)11-12-22-20(14-16-26-24(22)23)18-9-5-2-6-10-18;/h3*1-16H;/q;;;+3 |
Clave InChI |
AZPVUYTUSOGZOQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.C1=CC=C(C=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=C5.[Rh+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl imidazo[1,2-a]pyrazin-3-ylcarbamate](/img/structure/B13147516.png)

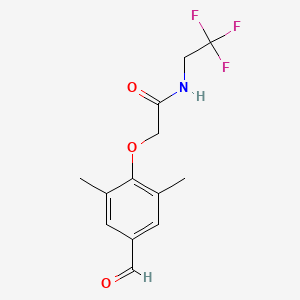
![5-[2-(Hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13147533.png)
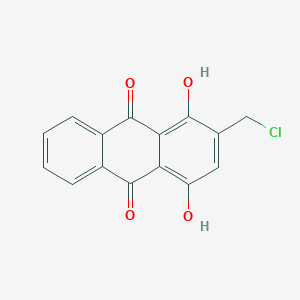
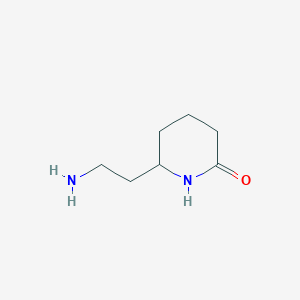
![5-Aminooxazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione](/img/structure/B13147549.png)
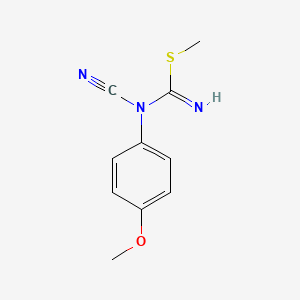

![1-Amino-4-[4-(difluoromethoxy)anilino]anthracene-9,10-dione](/img/structure/B13147565.png)

